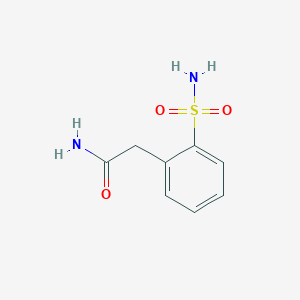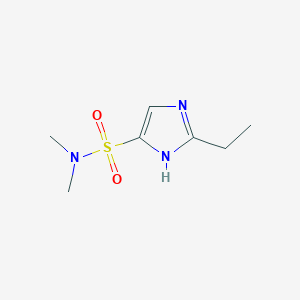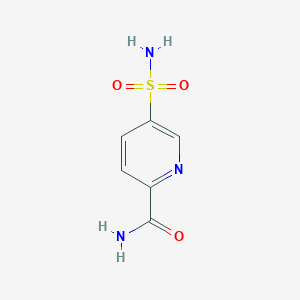
5-Sulfamoylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Sulfamoylpyridine-2-carboxamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pyridine ring, which is further substituted with a carboxamide group (-CONH2) at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylpyridine-2-carboxamide typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the formation of the carboxamide group. One common method involves the reaction of 5-aminopyridine-2-carboxamide with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5-Sulfamoylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-Sulfamoylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
Similar Compounds
5-Aminopyridine-2-carboxamide: Similar structure but lacks the sulfamoyl group.
Sulfanilamide: Contains a sulfonamide group but lacks the pyridine ring.
Pyridine-2-carboxamide: Similar structure but lacks the sulfamoyl group.
Uniqueness
5-Sulfamoylpyridine-2-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups on the pyridine ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC 名称 |
5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)5-2-1-4(3-9-5)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |
InChI 键 |
ASZAYKRQQHHSEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


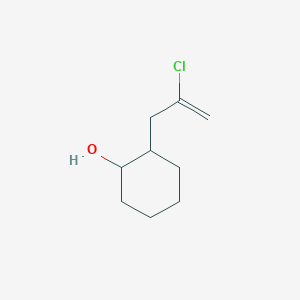
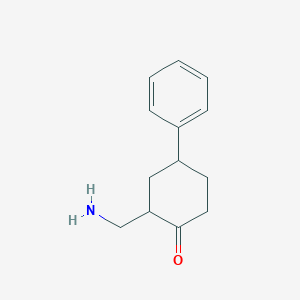
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
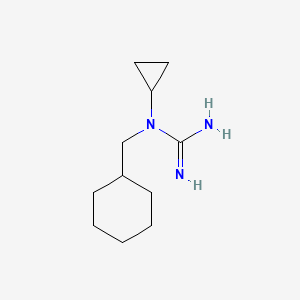


![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)

![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
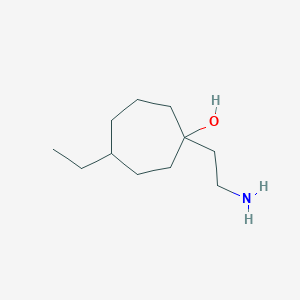
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
